N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with a range of potential applications in scientific research and industry. Characterized by its multi-ring structure and presence of a fluoropyrimidine moiety, it represents a fascinating subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves several key steps:
Starting Materials: : Initial compounds include 5-fluoropyrimidine, cyclohexyl derivatives, and benzo[d]isoxazole.
Key Reactions
O-alkylation: : Fluoropyrimidine is reacted with a suitable cyclohexyl derivative to form a pyrimidinyl ether.
Ring Formation: : Introduction of the tetrahydrobenzo[d]isoxazole moiety through a cyclization reaction, typically involving intramolecular nucleophilic attack.
Purification: : The product is isolated and purified using chromatographic techniques.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely be adapted to continuous flow processes. This approach enhances yield, reduces reaction times, and improves safety by minimizing the handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: : Reduction reactions might lead to the formation of amine derivatives or reduction of any present carbonyl groups.
Substitution: : Halogen atoms or functional groups can be substituted with nucleophiles.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various nucleophiles for substitution reactions are commonly used. Typical conditions include controlled temperatures and pH to optimize reaction rates and yields.
Major Products
Products of these reactions include hydroxylated, aminated, or substituted derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a model for studying complex synthetic pathways and reaction mechanisms due to its intricate structure.
Biology
Biologically, it may interact with specific enzymes or receptors, offering potential for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases, particularly those where fluorinated pyrimidines have shown efficacy.
Industry
Industrial applications might include its use as an intermediate in the synthesis of more complex molecules or as a precursor in the production of specialized materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, the fluoropyrimidine component may interfere with nucleotide synthesis, while the benzo[d]isoxazole ring might modulate signaling pathways.
Pathways Involved
Pathways implicated may include nucleotide metabolism and signal transduction cascades. These interactions could alter cellular functions and provide therapeutic benefits in medical applications.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide: : A compound with a similar structure but different halogen substitution.
N-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide: : A methylated analog.
N-((1r,4r)-4-((5-nitropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide: : Featuring a nitro group on the pyrimidine ring.
Uniqueness
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to the presence of the fluoropyrimidine moiety, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This fluorine atom can enhance the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds.
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Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c19-11-9-20-18(21-10-11)25-13-7-5-12(6-8-13)22-17(24)16-14-3-1-2-4-15(14)26-23-16/h9-10,12-13H,1-8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLNXUGHPGQKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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